molecular formula C13H14BrN3S B2634394 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine CAS No. 2379988-12-0

5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine

Cat. No.: B2634394
CAS No.: 2379988-12-0
M. Wt: 324.24
InChI Key: CJYJWPMUAGRIAI-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that contains a bromine atom, a pyrimidine ring, and a thiophene-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Substitution with Piperidine: The thiophene-substituted piperidine moiety can be introduced through a nucleophilic substitution reaction. This step involves the reaction of 5-bromo-2-chloropyrimidine with 4-(thiophen-3-yl)piperidine in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thiophene ring can participate in oxidation reactions, forming sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Potassium Carbonate: Used as a base in nucleophilic substitution reactions.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products

    Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Resulting from oxidation of the thiophene ring.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a methyl-substituted piperazine ring.

    5-Bromo-2-(piperidin-1-yl)pyrimidine: Lacks the thiophene substitution.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a boronate ester group.

Uniqueness

The uniqueness of 5-Bromo-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine lies in its combination of a brominated pyrimidine core with a thiophene-substituted piperidine moiety. This structure imparts distinct electronic and steric properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(4-thiophen-3-ylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3S/c14-12-7-15-13(16-8-12)17-4-1-10(2-5-17)11-3-6-18-9-11/h3,6-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYJWPMUAGRIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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